5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole
Description
5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a cyclopentenylmethoxy group at position 3. The 1,2,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological and chemical applications . For example, 5-methoxy-3-aryl-1,2,4-thiadiazoles are synthesized via Suzuki-Miyaura coupling or methanolysis of chloro precursors under reflux conditions .
Properties
IUPAC Name |
5-(cyclopent-3-en-1-ylmethoxy)-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-10-9(13-11-7)12-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAYZIZLPSIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole typically involves the reaction of cyclopent-3-en-1-ylmethanol with appropriate thiadiazole precursors under specific conditions. One common method involves the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as starting materials, which react with cyclopent-3-en-1-ylmethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired thiadiazole ring .
Chemical Reactions Analysis
5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The cyclopentenylmethoxy group in the target compound likely enhances electron density at position 5 compared to methoxy or amino substituents, affecting electrophilic substitution patterns.
- Steric Hindrance : The bulky cyclopentenyl group may reduce reactivity in coupling reactions compared to smaller substituents (e.g., methoxy), as seen in challenges with aryl boronic acid couplings in analogous systems .
- Biological Activity: Thiadiazoles with sulfur-containing substituents (e.g., thiols, thioethers) exhibit pronounced antimicrobial and antifungal activity . The cyclopentenylmethoxy group’s lipophilicity could improve membrane permeability, though direct biological data for this compound is lacking.
Pharmacological Potential
- Antimicrobial Activity : Thiadiazole-thioether derivatives show selective antifungal activity against C. albicans and A. niger .
- Anticancer Potential: Triazole-thiadiazole hybrids exhibit cytotoxicity via apoptosis induction .
- Synergistic Effects : Combining thiadiazoles with triazoles (e.g., ) enhances pharmacological profiles, suggesting that the target compound’s structure could be optimized for dual-action mechanisms .
Q & A
Basic: What are the key synthetic routes for 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole?
The synthesis typically involves nucleophilic substitution and heterocyclization. A common approach:
- Step 1 : Prepare the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., NaOH in dimethylformamide) .
- Step 2 : Introduce the cyclopentenylmethoxy group via nucleophilic substitution. For example, react the thiadiazole intermediate with cyclopent-3-en-1-ylmethanol in an alcoholic medium using equimolar alkali to deprotonate the hydroxyl group .
- Step 3 : Purify via recrystallization (ethanol/water) and confirm purity via HPLC with ESI-MS .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Key analytical techniques include:
- 1H NMR : Identify protons on the cyclopentene ring (δ 5.5–6.0 ppm for vinyl protons) and methoxy group (δ 3.3–3.7 ppm) .
- IR Spectroscopy : Detect S–N (650–750 cm⁻¹) and C–O–C (1050–1250 cm⁻¹) stretches .
- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂N₂OS₂) with ≤0.3% deviation .
- Chromatography (HPLC) : Confirm purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Basic: What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial Activity : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : Evaluate IC₅₀ in human cancer cell lines (e.g., HeLa) via MTT assay .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric kits .
Advanced: How can researchers optimize reaction yields for the cyclopentenylmethoxy substitution step?
Yield optimization strategies include:
- Solvent Selection : Use ethanol or isopropanol instead of methanol to reduce steric hindrance .
- Catalysis : Add catalytic KI (5 mol%) to enhance nucleophilic displacement .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation .
- Workup : Extract unreacted starting material with dichloromethane and isolate via column chromatography (silica gel, hexane/ethyl acetate) .
Advanced: How to resolve discrepancies in NMR data for structural confirmation?
Common issues and solutions:
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- Dynamic Stereochemistry : If cyclopentene ring protons show splitting, perform variable-temperature NMR to assess conformational stability .
- Impurity Artifacts : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 or bacterial DNA gyrase .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and HOMO-LUMO gaps using datasets of analogous thiadiazoles .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Advanced: How does the compound’s stability vary under different pH conditions?
- Acidic Conditions (pH < 3) : Hydrolysis of the methoxy group occurs, forming phenolic byproducts (monitor via HPLC) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours in buffered solutions (e.g., PBS) .
- Photostability : Degrades under UV light (λ = 254 nm); store in amber vials .
Advanced: What strategies improve bioavailability in preclinical models?
- Salt Formation : Synthesize sodium or potassium salts to enhance aqueous solubility .
- Lipid Nanoparticles : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Prodrug Design : Introduce ester groups at the methoxy position for hydrolytic activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
